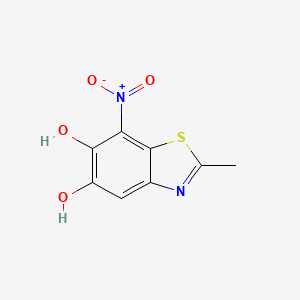
2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol typically involves the nitration of 2-Methyl-1,3-benzothiazole-5,6-diol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes nitration, purification, and crystallization steps to obtain the final product in high purity. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches are also being explored to enhance yield and reduce environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Various electrophiles such as halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: 2-Methyl-7-amino-1,3-benzothiazole-5,6-diol.
Substitution: Substituted benzothiazole derivatives with different functional groups.
Scientific Research Applications
2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or disruption of cellular processes, resulting in antimicrobial or anticancer effects. The compound’s ability to bind to DNA and proteins also contributes to its biological activity .
Comparison with Similar Compounds
2-Methylbenzothiazole: Lacks the nitro and diol groups, resulting in different reactivity and biological activity.
7-Nitro-2,1,3-benzoxadiazole: Shares the nitro group but has a different heterocyclic structure, leading to distinct properties and applications.
Uniqueness: 2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol is unique due to the presence of both nitro and diol functional groups, which confer specific reactivity and biological activity
Biological Activity
2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol is a compound of significant interest due to its diverse biological activities. Its unique structure allows it to interact with various biological targets, making it a potential candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicine.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The nitro group in the compound can undergo reduction to form reactive intermediates that may contribute to its biological effects. These intermediates can interact with cellular macromolecules such as proteins and nucleic acids, potentially leading to alterations in cellular functions.
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .
- Antiviral Properties : The compound has been investigated for its antiviral activity. It has shown promise in inhibiting viral replication in vitro, particularly against HIV and other viruses. The mechanism involves interference with viral entry or replication processes .
- Cytotoxicity : In cancer research, this compound has exhibited cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its capacity to generate reactive oxygen species (ROS), which can lead to cell death .
Table 1: Summary of Biological Activities
Detailed Research Findings
Recent studies have highlighted the potential of this compound as an effective agent against various diseases:
- Antimicrobial Studies : In a comparative study involving several synthesized benzothiazole derivatives, this compound exhibited superior antibacterial activity compared to conventional antibiotics like ciprofloxacin .
- Antiviral Mechanisms : Research indicates that the compound may inhibit viral entry by disrupting the viral envelope or interfering with host cell receptors necessary for viral attachment .
- Cancer Therapeutics : In vitro studies have shown that treatment with this compound leads to significant growth inhibition in various cancer cell lines through mechanisms involving ROS generation and apoptosis induction .
Properties
CAS No. |
921197-02-6 |
|---|---|
Molecular Formula |
C8H6N2O4S |
Molecular Weight |
226.21 g/mol |
IUPAC Name |
2-methyl-7-nitro-1,3-benzothiazole-5,6-diol |
InChI |
InChI=1S/C8H6N2O4S/c1-3-9-4-2-5(11)7(12)6(10(13)14)8(4)15-3/h2,11-12H,1H3 |
InChI Key |
ZRRYKFLFZFLAHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C(=C2S1)[N+](=O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















